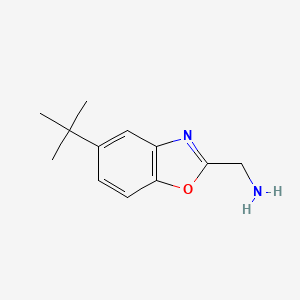![molecular formula C11H10FN B1293042 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-84-1](/img/structure/B1293042.png)
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole” is a chemical compound with the CAS Number 327021-84-1 . It has a molecular weight of 175.21 . The IUPAC name for this compound is 7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole .
Molecular Structure Analysis
The InChI code for “7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole” is 1S/C11H10FN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
HIV-1 Inhibition
A study reported the use of indole derivatives in interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. The 7-azaindole derivative BMS-378806 exhibited improved pharmaceutical properties while retaining HIV-1 inhibitory profile (Wang et al., 2003).
Neuroleptic Activity
Research on 7-Fluoro-4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-1,2,3,4-tetrahydropyrrolo[3,4-b]indole showed neuroleptic-like activity in an animal model, approximately equipotent with that of chlorpromazine but with a substantially greater duration of action (Welch, Harbert, & Weissman, 1980).
Prostaglandin D2 Receptor Antagonism
A potent and selective prostaglandin D2 (PGD2) receptor antagonist, featuring a 7-fluoro-substituted tetrahydrocyclopenta[b]indole, was discovered. This antagonist showed diminished propensity for biliary excretion and superior pharmacokinetic profiles (Sturino et al., 2007).
Antipsychotic Potential
Enantiomers of several N-substituted hexahydro-7,10-iminocyclohept[b]indoles were evaluated for their affinity for 5-HT2 and D2 receptors. Compounds possessing 7S,10R stereochemistry were consistently recognized by the receptors as the eutomer, highlighting their potential in antipsychotic treatments (Mewshaw et al., 1993).
Tau Imaging in Clinical Trials
A simplified one-step method for the synthesis of Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([(18) F]T807) was reported. This compound is a potent and selective agent for imaging paired helical filaments of tau and is among the most promising PET radiopharmaceuticals for this target in early clinical trials (Shoup et al., 2013).
Oxidation Reactions
A study investigated the oxidation of N-tosyl-7-methoxy-1,3a,4,8b-tetrahydrocyclopenta[b]indole with potassium permanganate, resulting in unexpected epoxidation products. This finding contributes to the understanding of the chemical behavior of similar compounds (Gataullin & Suponitsky, 2009).
Antioxidant Properties
Benzimidazole derivatives containing 7-fluoro-substituted indole groups were synthesized and tested for antioxidant properties in vitro. These compounds demonstrated significant superoxide anion scavenging activity, highlighting their potential as antioxidants (Ateş-Alagöz, Kuş, & Çoban, 2005).
Antivirulence Against Pseudomonas aeruginosa
7-Fluoroindole was identified as a compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells. It also suppressed the production of quorum-sensing-regulated virulence factors, suggesting its potential as an antivirulence agent against P. aeruginosa infections (Lee et al., 2012).
Electrophilic Fluorination
A study described the cascade fluorofunctionalisation of 2,3-unsubstituted indoles, featuring the formation of C-C, C-F, and C-O bonds via electrophilic fluorination. This work contributes to the synthesis of polycyclic fluorinated indoline derivatives from simple precursors (Nguyen et al., 2013).
Influenza Inhibitor
A 5,7-difluoroindole derivative was identified as a potent and metabolically stable influenza inhibitor, showing efficacy in mice and potential advantages over previously described inhibitors in this class (McGowan et al., 2019).
Safety and Hazards
properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPAYQUYANHPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649244 |
Source


|
| Record name | 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
CAS RN |
327021-84-1 |
Source


|
| Record name | 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


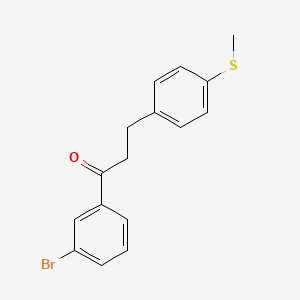
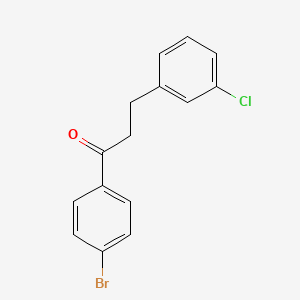
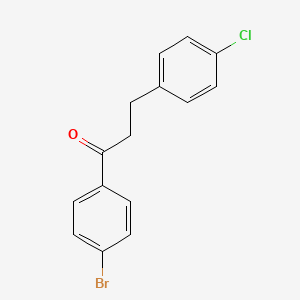
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)
![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

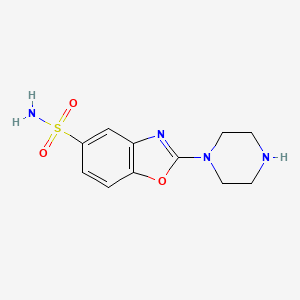
![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)
